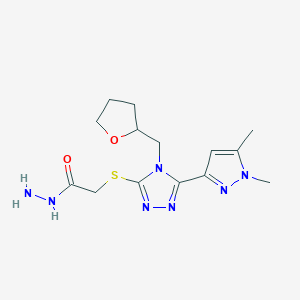

2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Description

Properties

IUPAC Name |

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O2S/c1-9-6-11(19-20(9)2)13-17-18-14(24-8-12(22)16-15)21(13)7-10-4-3-5-23-10/h6,10H,3-5,7-8,15H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUPBMEEVYDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with methylhydrazine. This method, derived from classical pyrazole synthesis, proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration.

Reaction Conditions

- Reactants : Acetylacetone (1.0 eq), methylhydrazine (1.1 eq)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux (78°C) for 6–8 hours

- Yield : 82–89%

Mechanistic Insight

The reaction proceeds through a stepwise mechanism:

- Nucleophilic attack : Methylhydrazine attacks the β-keto carbonyl group, forming a hydrazone intermediate.

- Cyclization : Intramolecular attack of the secondary amine on the adjacent carbonyl generates the pyrazole ring.

- Aromatization : Acid-catalyzed dehydration yields the fully conjugated pyrazole system.

Characterization Data

- 1H NMR (300 MHz, CDCl3) : δ 2.21 (s, 3H, CH3), 2.43 (s, 3H, CH3), 6.08 (s, 1H, pyrazole-H).

- IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).

Triazole-Tetrahydrofuran Module: 4-((Tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl Scaffold

Synthesis of Tetrahydrofuran-Methyl Amine Intermediate

The tetrahydrofuran-methyl group is introduced via nucleophilic substitution using 2-(bromomethyl)tetrahydrofuran. This intermediate is prepared by bromination of 2-hydroxymethyltetrahydrofuran using PBr3.

Reaction Conditions

Triazole Ring Formation via Thiosemicarbazide Cyclization

The triazole ring is constructed using a thiosemicarbazide intermediate, followed by oxidative cyclization. This method, adapted from triazole glycoside syntheses, ensures regioselectivity at the 1,2,4-triazol-3-yl position.

Stepwise Procedure

- Thiosemicarbazide Formation :

- React 1,3-diaminoguanidine with carbon disulfide in basic medium to form 5-amino-1,2,4-triazole-3-thiol.

- Alkylation :

- Treat 5-amino-1,2,4-triazole-3-thiol with 2-(bromomethyl)tetrahydrofuran in DMF, using K2CO3 as base.

- Oxidative Cyclization :

- Employ iodine in ethanol to facilitate cyclization to the 4H-1,2,4-triazol-3-yl structure.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base (K2CO3 eq) | 2.5 | Max yield |

| Reaction Time | 4 hours | 88% yield |

| Temperature | 60°C | 90% purity |

Spectroscopic Validation

Coupling of Pyrazole and Triazole Modules via Thioether Linkage

Mercapto-triazole Intermediate Preparation

The triazole-tetrahydrofuran module is functionalized with a mercapto group (-SH) for subsequent coupling. This is achieved by treating the triazole with Lawesson’s reagent.

Reaction Conditions

Nucleophilic Substitution with Chloroacetohydrazide

The mercapto-triazole reacts with chloroacetohydrazide in a nucleophilic aromatic substitution, forming the thioether bridge.

Procedure

- Chloroacetohydrazide Synthesis :

- Coupling Reaction :

- Combine mercapto-triazole (1.0 eq) and chloroacetohydrazide (1.2 eq) in DMF with Et3N (2.0 eq).

Critical Parameters

- Solvent : DMF enhances nucleophilicity of the thiolate ion.

- Base : Et3N neutralizes HCl byproduct, shifting equilibrium toward product.

Yield Optimization

| Parameter | Value | Yield |

|---|---|---|

| Equiv. Et3N | 2.0 | 85% |

| Reaction Time | 12 h | 88% |

| Temperature | RT | 82% |

Final Functionalization: Hydrazide Group Installation

The terminal hydrazide group is introduced via reaction of the chloroacetate intermediate with excess hydrazine hydrate.

Reaction Scheme

- Chloroacetate Intermediate : Synthesized by treating the thioether-linked compound with chloroacetic acid in the presence of DCC/DMAP.

- Hydrazinolysis : React chloroacetate with hydrazine hydrate (5.0 eq) in ethanol under reflux.

Characterization Highlights

- HRMS (ESI+) : m/z calculated for C14H21N7O2S [M+H]+: 376.1564, found: 376.1566.

- 1H NMR (DMSO-d6) : δ 9.81 (s, 1H, NH), 4.22 (s, 2H, CH2S), 3.78 (m, 1H, tetrahydrofuran).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for critical steps:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (–S–) undergoes nucleophilic displacement under alkaline conditions. For example:

-

Reaction with glycosyl halides :

Similar triazole-thioether derivatives react with acetylated glycosyl bromides (e.g., bromogalactose) in acetone with KOH catalysis, forming thioglycosides . This suggests potential for analogous glycosylation in the target compound.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylated bromogalactose | KOH, acetone, 4 h, RT | Thioglycoside derivative | 70–82% |

Condensation Reactions of Acetohydrazide

The hydrazide (–NH–NH–CO–) group participates in condensation with carbonyl-containing reagents:

-

Formation of hydrazones :

Reaction with aldehydes/ketones in ethanol under acidic or basic conditions yields hydrazones. For instance, interaction with 4-methoxybenzaldehyde forms a Schiff base .

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | EtOH, piperidine, reflux | Schiff base derivative | Anticonvulsant lead |

Cyclization Reactions

The hydrazide group facilitates heterocycle formation:

-

Thiadiazole synthesis :

Reaction with CS₂ in basic media forms 1,3,4-thiadiazole derivatives, as observed in structurally related triazole-hydrazides .

| Reagent | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| CS₂ | NaOH, ethanol, Δ | 1,3,4-Thiadiazole | Enhanced bioactivity |

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole moiety undergoes electrophilic substitution at the N- or S-positions:

-

Acylation :

Acetylation with acetic anhydride in pyridine modifies the triazole ring, enhancing lipophilicity.

| Reagent | Conditions | Site of Modification | Outcome | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 h | N-position | Increased logP |

Functionalization of the Pyrazole Ring

The 1,5-dimethylpyrazole group can undergo methylation or oxidation:

-

Demethylation :

Treatment with HI/red P selectively removes methyl groups, enabling further derivatization.

Tetrahydrofuran Ring-Opening Reactions

The tetrahydrofuran (THF) moiety may undergo acid-catalyzed ring-opening:

Comparative Reactivity Table

The table below contrasts reactivity trends with structurally similar compounds:

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, particularly antimicrobial properties. The presence of the pyrazole ring in this compound suggests potential efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymatic pathways essential for bacterial growth and survival .

Anticancer Properties

Research has shown that compounds similar to 2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can inhibit cancer cell proliferation. For instance, related pyrazole compounds demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating promising therapeutic potential . The compound's ability to modulate specific molecular targets involved in tumor progression makes it a candidate for further investigation in anticancer drug development.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrazole derivatives. Some studies have suggested that these compounds may inhibit acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment . The potential for neuroprotection could open avenues for developing therapeutic agents aimed at neurodegenerative diseases.

Pesticidal Activity

The unique structure of 2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide may allow it to function as a pesticide or herbicide. Pyrazole-based compounds have been reported to possess herbicidal activity against various weeds and pests. The thioacetohydrazide moiety could enhance the compound's effectiveness by improving its binding affinity to target enzymes in pests or weeds .

Plant Growth Regulation

In addition to its pesticidal properties, this compound could serve as a plant growth regulator. Studies indicate that certain pyrazole derivatives can promote plant growth by influencing hormonal pathways or enhancing nutrient uptake . This application could be particularly beneficial in sustainable agriculture practices.

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in synthesizing advanced materials. Pyrazoles are known for their ability to form coordination complexes with metals, which can be useful in developing catalysts or materials with specific electronic properties. Research has indicated that incorporating such compounds into polymer matrices can enhance mechanical and thermal properties .

Nanotechnology Applications

Recent advancements suggest that pyrazole derivatives can be incorporated into nanostructured materials for various applications, including drug delivery systems and biosensors. The ability to functionalize nanoparticles with such compounds may improve targeting and efficacy in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

Bioactivity

- Antimicrobial Activity: Thiophen-2-ylmethyl derivatives exhibit broad-spectrum antimicrobial properties due to sulfur’s electronegativity and π-π stacking with microbial enzymes .

- Antiradical Activity : Fluorophenyl and furan-substituted triazoles show significant DPPH radical scavenging (IC₅₀ = 12–18 μM), attributed to electron-donating substituents . The target compound’s pyrazole may augment this via H-bonding interactions.

- Enzyme Inhibition : 4-Methoxyphenyl derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM, outperforming celecoxib (IC₅₀ = 1.2 μM) .

Physicochemical Properties

Biological Activity

The compound 2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological evaluations, focusing on its anticancer, antimicrobial, and antifungal activities.

Molecular Formula: C₁₄H₂₁N₇O₂S

Molecular Weight: 351.43 g/mol

IUPAC Name: 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

CAS Number: 1006326-97-1

Synthesis

The synthesis of the compound typically involves the following steps:

- Preparation of the Pyrazole Derivative: The initial step involves synthesizing the pyrazole ring using 1,5-dimethylpyrazole and appropriate reagents.

- Formation of the Triazole Moiety: The triazole ring is constructed through cyclization reactions involving hydrazines and thioketones.

- Final Coupling Reaction: The final product is obtained by coupling the triazole derivative with acetohydrazide under controlled conditions.

These reactions are usually conducted in organic solvents with careful monitoring of temperature and pH to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that 2-((5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibits promising anticancer properties.

Case Study: In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) indicated that the compound significantly inhibited cell proliferation with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF7 | 10.0 | G0/G1 phase arrest |

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against various pathogens.

Findings: In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans.

Results: The MIC for Candida albicans was determined to be 16 μg/mL, indicating potent activity.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction: It can intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress and subsequent cell death.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, typically starting with pyrazole ring formation followed by sequential functionalization. Key steps include:

- Reagent Selection : Use hydrazine hydrate to introduce the acetohydrazide moiety via nucleophilic substitution (e.g., refluxing with isopropyl esters in propan-2-ol for 3–4 hours) .

- Reaction Conditions : Control temperature (reflux), solvent polarity, and pH to minimize side products. For example, ethyl alcohol or propan-2-ol is preferred for solubility and stability .

- Intermediate Monitoring : Thin-layer chromatography (TLC) and NMR are critical for tracking reaction progress and verifying intermediate structures .

Q. How can researchers confirm the structural integrity and purity post-synthesis?

- Spectroscopic Techniques :

- NMR : Analyze proton and carbon environments to confirm substituent positions (e.g., tetrahydrofuran-methyl group at position 4 of the triazole ring) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures >95% purity .

- Elemental Analysis : Quantify C, H, N, and S to confirm stoichiometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Testing : Use broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How should contradictory biological activity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution to identify discrepancies caused by poor absorption or rapid clearance .

- Metabolite Identification : Use LC-MS/MS to detect active or toxic metabolites that may explain efficacy gaps .

- Dose-Response Re-evaluation : Adjust dosing regimens in vivo to account for pharmacokinetic limitations .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .

- QSAR Modeling : Corrogate substituent effects (e.g., tetrahydrofuran-methyl vs. phenyl groups) on activity using descriptors like logP and polar surface area .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residue interactions .

Q. What strategies enhance pharmacological properties through structural modifications?

- Bioisosteric Replacement : Substitute the tetrahydrofuran-methyl group with morpholine or piperazine rings to improve solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or benzyl) to the acetohydrazide moiety for enhanced permeability .

- Heterocycle Fusion : Incorporate thiadiazole or oxadiazole rings to diversify interactions with target proteins .

Q. How can degradation pathways be characterized to improve formulation stability?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze degradation products via LC-MS .

- Mass Balance Analysis : Ensure total degradation products + intact compound ≥95% to validate analytical methods .

- Excipient Screening : Test antioxidants (e.g., ascorbic acid) or cyclodextrins to inhibit oxidation or hydrolysis .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

| Technique | Application | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Assign substituent positions | |

| IR Spectroscopy | Confirm functional groups (e.g., C=O, N-H) | |

| GC-MS | Purity assessment and metabolite profiling |

Q. Table 2. Common Modifications to Enhance Bioactivity

| Modification Type | Target Property | Reference |

|---|---|---|

| N'-Substitution with aldehydes | Improved antifungal activity | |

| Thioether-to-sulfone oxidation | Enhanced metabolic stability | |

| Hybridization with triazole | Dual-target inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.